ATWLPPR Peptide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

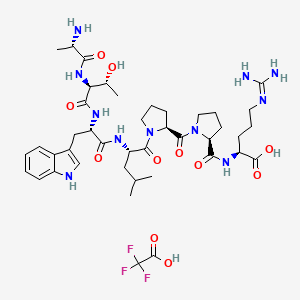

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N11O9.C2HF3O2/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43;3-2(4,5)1(6)7/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44);(H,6,7)/t22-,23+,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSUTUJDKRWLMC-AMDKFYLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62F3N11O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The ATWLPPR Peptide: A Potent Anti-Angiogenic Agent Targeting Neuropilin-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

The heptapeptide ATWLPPR, also known as A7R, has emerged as a significant anti-angiogenic agent with therapeutic potential in oncology and ophthalmology. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of the ATWLPPR peptide, tailored for researchers, scientists, and professionals in drug development.

Core Function: Inhibition of Angiogenesis through Neuropilin-1 Blockade

The primary function of the ATWLPPR peptide is to inhibit angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1][2][3] ATWLPPR achieves this by specifically targeting Neuropilin-1 (NRP-1), a transmembrane glycoprotein that acts as a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform.[4][5] By binding to NRP-1, ATWLPPR competitively inhibits the binding of VEGF165, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation – all critical steps in angiogenesis.

This targeted inhibition of the VEGF/NRP-1 axis has demonstrated significant anti-tumor and anti-angiogenic effects in various preclinical models. In vivo studies have shown that treatment with ATWLPPR can decrease breast cancer angiogenesis and growth. Furthermore, it has been shown to prevent retinal injury in experimental models of diabetes by preserving vascular integrity and reducing oxidative stress.

Quantitative Analysis of ATWLPPR Binding Affinity

The efficacy of ATWLPPR in inhibiting the VEGF165/NRP-1 interaction has been quantified through binding assays. The half-maximal inhibitory concentration (IC50) provides a measure of the peptide's potency.

| Peptide | Target | IC50 (µM) |

| ATWLPPR | Neuropilin-1 (NRP-1) | 19 |

This data underscores the specific and potent nature of the interaction between ATWLPPR and its target, NRP-1.

Signaling Pathway of ATWLPPR-Mediated Angiogenesis Inhibition

The molecular mechanism of ATWLPPR's anti-angiogenic function involves the disruption of the VEGF-A/VEGFR-2/NRP-1 signaling complex. The following diagram illustrates this pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the function of ATWLPPR.

This assay quantifies the ability of ATWLPPR to inhibit the binding of VEGF165 to NRP-1.

-

Coating: Recombinant human NRP-1 is coated onto a 96-well microplate.

-

Blocking: The plate is blocked with a suitable blocking buffer to prevent non-specific binding.

-

Competition: A fixed concentration of biotinylated VEGF165 is mixed with varying concentrations of ATWLPPR peptide.

-

Incubation: The mixture is added to the NRP-1 coated wells and incubated.

-

Detection: Streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate (e.g., TMB).

-

Measurement: The absorbance is read at a specific wavelength, and the IC50 value is calculated from the resulting dose-response curve.

This assay assesses the effect of ATWLPPR on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell Seeding: HUVECs are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are treated with VEGF165 in the presence or absence of varying concentrations of ATWLPPR.

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).

-

Reagent Addition: MTS or MTT reagent is added to each well.

-

Incubation: The plate is incubated to allow for the conversion of the reagent into a colored formazan product by viable cells.

-

Measurement: The absorbance is measured at the appropriate wavelength. A decrease in absorbance in ATWLPPR-treated wells indicates inhibition of proliferation.

Animal models are used to evaluate the in vivo efficacy of ATWLPPR.

-

Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are xenotransplanted into immunodeficient mice.

-

Treatment Administration: Once tumors are established, mice are treated with ATWLPPR or a vehicle control via a suitable route (e.g., subcutaneous injection).

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, and microvessel density is assessed by immunohistochemical staining for endothelial cell markers (e.g., CD31). A reduction in tumor volume and microvessel density in the ATWLPPR-treated group indicates anti-tumor and anti-angiogenic activity.

Structural Insights and Future Directions

Structure-function studies have revealed the critical importance of the C-terminal "LPPR" sequence of ATWLPPR, with the C-terminal arginine playing a key role in its binding to NRP-1. This understanding has paved the way for the design of more potent and stable peptide analogs.

Furthermore, the development of chimeric peptides, such as TAT-AT7, which fuses ATWLPPR with the cell-penetrating peptide TAT, has shown promise in enhancing drug delivery and therapeutic efficacy, particularly in challenging environments like the brain for the treatment of gliomas. This approach highlights a promising strategy for optimizing the therapeutic potential of ATWLPPR.

References

- 1. A Novel Cell-Penetrating Peptide-Vascular Endothelial Growth Factor Small Interfering Ribonucleic Acid Complex That Mediates the Inhibition of Angiogenesis by Human Umbilical Vein Endothelial Cells and in an Ex Vivo Mouse Aorta Ring Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

ATWLPPR Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide ATWLPPR has emerged as a significant anti-angiogenic agent with therapeutic potential in oncology and ophthalmology. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with Neuropilin-1 (NRP-1) and the subsequent modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a complete technical resource for the scientific community.

Core Mechanism of Action: Targeting Neuropilin-1

The primary mechanism of action of the ATWLPPR peptide is its specific binding to Neuropilin-1 (NRP-1), a transmembrane glycoprotein that acts as a co-receptor for VEGF-A, particularly the VEGF165 isoform.[1][2] By binding to NRP-1, ATWLPPR competitively inhibits the binding of VEGF165 to this co-receptor.[1] This inhibition is crucial as the interaction between VEGF165 and NRP-1 significantly enhances the pro-angiogenic signaling mediated by the primary VEGF receptor, VEGFR-2 (also known as KDR).

The C-terminal sequence "LPPR" of the ATWLPPR peptide, and specifically the terminal arginine residue, has been identified as critical for its inhibitory effect on the VEGF165/NRP-1 interaction. Molecular dynamics simulations have suggested that the binding of ATWLPPR to NRP-1 involves an "induced fit" mechanism, where the flexible arginine side chain forms key hydrogen bonds within the receptor's binding pocket.

Signaling Pathway Modulation

The binding of ATWLPPR to NRP-1 disrupts the formation of the VEGF165/NRP-1/VEGFR-2 ternary complex, thereby attenuating downstream signaling cascades that promote angiogenesis. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.

In the context of diabetic retinopathy, ATWLPPR has been shown to preserve vascular integrity and reduce oxidative stress. Treatment with the peptide leads to a decrease in the expression of VEGF, Glial Fibrillary Acidic Protein (GFAP), and Intercellular Adhesion Molecule 1 (ICAM-1), all of which are implicated in the pathology of the disease.

The following diagram illustrates the signaling pathway inhibited by the ATWLPPR peptide:

Caption: ATWLPPR competitively inhibits VEGF165 binding to NRP-1, blocking pro-angiogenic signaling.

Quantitative Data

The binding affinity and inhibitory concentration of ATWLPPR have been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell/System | Reference |

| IC50 (VEGF165 binding to NRP-1) | 60-84 µM | Recombinant NRP-1 | |

| IC50 (VEGF165 binding to NRP-1) | 19 µM | Recombinant NRP-1 | |

| IC50 (TPC-Ahx-ATWLPPR binding to NRP-1) | 171 µM | Recombinant NRP-1 |

Key Experimental Protocols

The mechanism of action of ATWLPPR has been elucidated through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

Competitive Binding Assay (VEGF165 and NRP-1)

This assay is used to determine the ability of ATWLPPR to inhibit the binding of VEGF165 to NRP-1.

Methodology:

-

Plate Coating: Recombinant NRP-1 protein is coated onto the wells of a microtiter plate.

-

Incubation: Biotinylated VEGF165 is incubated with varying concentrations of the ATWLPPR peptide.

-

Binding: The mixture of biotinylated VEGF165 and ATWLPPR is added to the NRP-1 coated wells and incubated to allow for binding.

-

Detection: The wells are washed to remove unbound components. Streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated VEGF165.

-

Quantification: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or fluorescent) is measured. The signal is inversely proportional to the inhibitory activity of the ATWLPPR peptide.

-

IC50 Calculation: The concentration of ATWLPPR that inhibits 50% of VEGF165 binding (IC50) is calculated from the dose-response curve.

The following diagram illustrates the workflow for the competitive binding assay:

Caption: Workflow for determining the IC50 of ATWLPPR in a competitive binding assay.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of ATWLPPR in animal models.

Methodology:

-

Cell Line: A suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells) is chosen.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: The cancer cells are xenotransplanted into the mice, often in a specific tissue location like the mammary fat pad.

-

Treatment: Once tumors are established, the mice are treated with ATWLPPR (e.g., via subcutaneous injection) or a vehicle control (e.g., saline). A typical dosage might be 400 μg/kg daily.

-

Monitoring: Tumor volume is measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, and analyses such as blood vessel density and endothelial cell area are performed to assess angiogenesis.

Alanine Scanning Mutagenesis

This technique is used to identify the key amino acid residues within the ATWLPPR peptide that are essential for its activity.

Methodology:

-

Peptide Synthesis: A series of ATWLPPR analogs are synthesized, where each amino acid is systematically replaced with alanine.

-

Activity Assay: The inhibitory activity of each analog is tested using the competitive binding assay described in section 4.1.

-

Analysis: The relative importance of each amino acid side chain is determined by comparing the activity of the alanine-substituted analog to that of the original ATWLPPR peptide. A significant loss of activity upon substitution indicates a critical residue.

Therapeutic Implications and Future Directions

The ability of ATWLPPR to specifically target NRP-1 and inhibit VEGF-driven angiogenesis makes it a promising candidate for various therapeutic applications. Its efficacy in reducing tumor growth and vascularization in preclinical cancer models highlights its potential as an anti-cancer agent. Furthermore, its protective effects in a model of diabetic retinopathy suggest its utility in treating neovascular eye diseases.

Future research may focus on optimizing the peptide's stability and efficacy through modifications, such as conjugation to other molecules to enhance tumor targeting or drug delivery. For instance, a chimeric peptide, TAT-ATWLPPR, has been developed to improve blood-brain barrier penetration for the treatment of glioma. Further exploration of the molecular interactions between ATWLPPR and NRP-1 could also lead to the design of more potent small-molecule inhibitors of this critical angiogenic pathway.

References

An In-Depth Technical Guide to the ATWLPPR Peptide: Sequence, Structure, and Anti-Angiogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide ATWLPPR, also known as A7R, is a synthetic peptide that has garnered significant interest in the field of angiogenesis research and anti-cancer drug development. Identified through phage display technology, ATWLPPR functions as a potent antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A). By selectively binding to NRP-1, ATWLPPR competitively inhibits the interaction between VEGF-A, specifically the VEGF165 isoform, and NRP-1. This inhibitory action disrupts the formation of the VEGF-A/NRP-1/VEGFR-2 signaling complex, thereby attenuating downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Consequently, ATWLPPR exhibits significant anti-angiogenic properties, which have been demonstrated in various in vitro and in vivo models of cancer and other angiogenesis-dependent diseases such as diabetic retinopathy. This technical guide provides a comprehensive overview of the ATWLPPR peptide, detailing its structure, mechanism of action, and key experimental data, intended to serve as a valuable resource for researchers in the field.

ATWLPPR Peptide: Core Properties

The ATWLPPR peptide is a linear sequence of seven amino acids: Alanine-Threonine-Tryptophan-Leucine-Proline-Proline-Arginine. Its primary function is to antagonize the binding of VEGF-A to its co-receptor, NRP-1.[1][2][3]

Structure

The three-dimensional structure of the ATWLPPR peptide in solution has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy and is available in the Protein Data Bank under the accession code 2JP5 .[2] The peptide adopts an extended conformation in solution.[1] A critical structural feature is the C-terminal arginine residue, the functional groups of which are highly flexible. This flexibility suggests an "induced fit" mechanism upon binding to its target, NRP-1. Molecular dynamics simulations have indicated that the binding of ATWLPPR to NRP-1 is stabilized by a network of hydrogen bonds.

Structure-Activity Relationship

Alanine scanning mutagenesis studies have been instrumental in elucidating the contribution of individual amino acid residues to the biological activity of ATWLPPR. These studies have highlighted the critical importance of the C-terminal tetrapeptide sequence, LPPR, for its inhibitory effect on VEGF165 binding to NRP-1. The terminal arginine residue is particularly crucial for this interaction.

Quantitative Data

The biological activity of ATWLPPR has been quantified in various assays, primarily focusing on its ability to inhibit the VEGF-A/NRP-1 interaction and subsequent cellular responses.

| Parameter | Value | Assay | Reference |

| IC50 (NRP-1 Binding) | 19 µM | Competitive binding assay with recombinant NRP-1 | |

| IC50 (NRP-1 Binding of TPC-Ahx-ATWLPPR) | 171 µM | Competitive binding assay with recombinant NRP-1 |

Signaling Pathway

ATWLPPR exerts its anti-angiogenic effects by interfering with the VEGF-A signaling cascade at a critical juncture. The binding of VEGF-A165 to both VEGFR-2 and its co-receptor NRP-1 is essential for robust pro-angiogenic signaling. ATWLPPR's antagonism of the VEGF-A165/NRP-1 interaction disrupts the formation of a stable ternary signaling complex, leading to a reduction in downstream signaling. This includes decreased phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of the ATWLPPR peptide.

In Vitro Endothelial Cell Proliferation Assay

This assay assesses the ability of ATWLPPR to inhibit VEGF-induced proliferation of endothelial cells.

Workflow Diagram:

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM-2) supplemented with growth factors and 2% fetal bovine serum (FBS).

-

Seeding: HUVECs are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Starvation: The culture medium is replaced with a low-serum medium (e.g., M199 or RPMI with 0.5-2% FBS) for 4-6 hours to synchronize the cells.

-

Treatment: Cells are treated with a constant concentration of VEGF-A165 (e.g., 50 ng/mL) and varying concentrations of ATWLPPR. Control wells include cells with no treatment, VEGF-A165 alone, and ATWLPPR alone.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis: The absorbance values from the MTT assay are used to calculate the percentage of inhibition of cell proliferation for each concentration of ATWLPPR. The IC50 value is then determined by plotting the percentage of inhibition against the log of the ATWLPPR concentration.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of ATWLPPR on the formation of new blood vessels in a subcutaneous Matrigel plug in mice.

Workflow Diagram:

Methodology:

-

Preparation of Matrigel Mixture: On ice, liquid Matrigel is mixed with a pro-angiogenic factor such as VEGF-A165 or basic fibroblast growth factor (bFGF) to a final concentration that induces robust angiogenesis. For the experimental group, ATWLPPR is also included in the mixture. A control group receives Matrigel with the pro-angiogenic factor but without ATWLPPR.

-

Injection: The Matrigel mixture (typically 0.5 mL) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Incubation: The injected Matrigel solidifies at body temperature, forming a plug. The mice are monitored for a period of 7 to 14 days, during which time blood vessels from the surrounding tissue infiltrate the plug.

-

Plug Excision: After the incubation period, the mice are euthanized, and the Matrigel plugs are carefully excised.

-

Quantification of Angiogenesis: The extent of angiogenesis within the plugs can be quantified by several methods:

-

Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content measured using Drabkin's reagent, which provides an indirect measure of blood vessel formation.

-

Immunohistochemistry: The plugs can be fixed, sectioned, and stained with an antibody against the endothelial cell marker CD31 (PECAM-1). The microvessel density can then be quantified by microscopy.

-

Conclusion

The ATWLPPR peptide is a well-characterized antagonist of NRP-1 with demonstrated anti-angiogenic activity. Its defined structure, clear mechanism of action, and proven efficacy in preclinical models make it a valuable tool for angiogenesis research and a promising candidate for further therapeutic development. This technical guide provides a foundational understanding of ATWLPPR for scientists and researchers aiming to explore its potential in various biomedical applications.

References

- 1. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Heptapeptide ATWLPPR: A Technical Guide to its Discovery, Identification, and Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and biological activities of the heptapeptide ATWLPPR. Initially identified through phage display technology, ATWLPPR has emerged as a significant antagonist of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It selectively binds to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A165, thereby inhibiting downstream signaling cascades crucial for angiogenesis. This document details the experimental methodologies for key assays, presents quantitative data on its inhibitory effects, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Identification

The heptapeptide ATWLPPR was first identified by screening a mutated phage display library for its affinity to an anti-VEGF165 monoclonal antibody.[1] This discovery highlighted its potential as a VEGF antagonist. Subsequent studies confirmed that ATWLPPR's primary mechanism of action is not through direct binding to VEGF receptors KDR (VEGFR-2) or Flt-1 (VEGFR-1), but rather through its specific interaction with the VEGF co-receptor, Neuropilin-1 (NRP-1).[2][3] This binding competitively inhibits the binding of VEGF-A165 to NRP-1, a critical step in the amplification of VEGF signaling.[3][4]

Experimental Protocol: Phage Display Library Screening (General Protocol)

While the specific, detailed protocol from the original discovery paper by Binétruy-Tournaire et al. (2000) is not fully available, a general protocol for phage display screening is as follows:

-

Library Construction : A random peptide library is constructed by inserting synthetic oligonucleotides into a phagemid vector, which is then used to transform E. coli. The peptides are expressed as fusions to a phage coat protein (e.g., pIII).

-

Panning : The target protein (in this case, a monoclonal antibody against VEGF165) is immobilized on a solid support (e.g., a microtiter plate). The phage library is then incubated with the immobilized target.

-

Washing : Non-specifically bound phages are removed through a series of washing steps.

-

Elution : Specifically bound phages are eluted, typically by changing the pH or using a competitive ligand.

-

Amplification : The eluted phages are used to infect a fresh culture of E. coli to amplify the selected phages.

-

Multiple Rounds of Selection : Steps 2-5 are repeated for several rounds (typically 3-5) to enrich the phage pool with high-affinity binders.

-

Clone Characterization : Individual phage clones from the enriched pool are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequence.

-

Binding Validation : The identified peptides are synthesized and their binding to the target is validated using various immunoassays.

Mechanism of Action: Inhibition of VEGF165 Binding to NRP-1

ATWLPPR exerts its anti-angiogenic effects by specifically targeting Neuropilin-1. This interaction sterically hinders the binding of VEGF-A165 to NRP-1, thereby attenuating the pro-angiogenic signals mediated by the VEGF/VEGFR-2/NRP-1 complex. Structure-function analyses have revealed that the C-terminal tetrapeptide sequence, LPPR, and particularly the final arginine residue, are critical for the inhibitory activity of ATWLPPR.

Quantitative Data: Inhibition of VEGF165 Binding

The inhibitory potency of ATWLPPR on the binding of VEGF165 to NRP-1 has been quantified in several studies, with reported IC50 values varying depending on the experimental setup.

| Study | Cell/System Used | IC50 (µM) | Reference |

| Starzec et al., 2006 | Recombinant NRP-1 chimeric protein | 19 | |

| Request PDF (from ResearchGate) | Not specified | 60 - 84 | |

| Request PDF (from ResearchGate) | Not specified | 80 |

Note: The binding affinity (Kd) of ATWLPPR to NRP-1 has not been explicitly reported in the reviewed literature.

Biological Activities and Therapeutic Potential

ATWLPPR has demonstrated significant anti-angiogenic and anti-tumor activities in both in vitro and in vivo models. Its ability to disrupt the VEGF signaling pathway makes it a promising candidate for therapeutic development in oncology and ophthalmology.

In Vitro Anti-Angiogenic Effects

-

Inhibition of Endothelial Cell Proliferation : ATWLPPR has been shown to diminish VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).

-

Inhibition of Tube Formation : The peptide effectively inhibits the formation of capillary-like structures by endothelial cells on Matrigel.

In Vivo Anti-Tumor and Anti-Angiogenic Effects

-

Tumor Growth Inhibition : Administration of ATWLPPR to nude mice with breast cancer xenografts resulted in the inhibition of tumor growth.

-

Reduction of Tumor Vasculature : The peptide was found to reduce blood vessel density and endothelial cell area within tumors.

Therapeutic Potential in Diabetic Retinopathy

ATWLPPR has been shown to prevent experimental diabetes-induced retinal injury by preserving vascular integrity and reducing oxidative stress.

Experimental Protocols

Peptide Synthesis

ATWLPPR can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation : A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as dimethylformamide (DMF).

-

Amino Acid Coupling : The C-terminal amino acid (Arginine) is coupled to the resin. Subsequent amino acids are added sequentially. Each coupling step involves the deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the activation and coupling of the next Fmoc-protected amino acid.

-

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

VEGF165 Binding Inhibition Assay (ELISA-based)

-

Plate Coating : 96-well microtiter plates are coated with recombinant NRP-1 protein and incubated overnight at 4°C.

-

Blocking : The plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Competition Reaction : Biotinylated VEGF165 is mixed with varying concentrations of ATWLPPR and added to the wells. The plates are incubated to allow for competitive binding to the immobilized NRP-1.

-

Detection : After washing, streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells and incubated.

-

Substrate Addition : A suitable substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the ATWLPPR concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Tube Formation Assay

-

Matrigel Coating : A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the gel to solidify.

-

Cell Seeding : Endothelial cells (e.g., HUVECs) are harvested and resuspended in a basal medium containing VEGF and varying concentrations of ATWLPPR.

-

Incubation : The cell suspension is added to the Matrigel-coated wells and incubated at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

-

Visualization and Quantification : The formation of capillary-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Western Blot Analysis of VEGFR-2 Phosphorylation

-

Cell Treatment : Endothelial cells are serum-starved and then pre-treated with different concentrations of ATWLPPR for a specified time. Subsequently, the cells are stimulated with VEGF-A165.

-

Cell Lysis : The cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme.

-

Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Normalization : The membrane is stripped and re-probed with an antibody against total VEGFR-2 to normalize for protein loading.

-

Densitometry : The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

ATWLPPR Signaling Pathway

The following diagram illustrates the mechanism of action of ATWLPPR in the context of the VEGF signaling pathway.

Caption: ATWLPPR inhibits VEGF-A165-mediated signaling by blocking its binding to NRP-1.

Experimental Workflow: Identification and Characterization of ATWLPPR

The following diagram outlines the general workflow from the discovery of ATWLPPR to its functional characterization.

Caption: Workflow for the discovery and functional characterization of the ATWLPPR heptapeptide.

Conclusion

The heptapeptide ATWLPPR represents a well-characterized antagonist of the VEGF signaling pathway with a specific mechanism of action involving the inhibition of VEGF-A165 binding to its co-receptor, NRP-1. Its demonstrated anti-angiogenic and anti-tumor properties in preclinical models underscore its potential as a lead compound for the development of novel therapeutics for cancer and other angiogenesis-dependent diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring and harnessing the therapeutic potential of ATWLPPR and related peptides. Further investigation into its pharmacokinetic properties, delivery systems, and efficacy in a broader range of disease models is warranted.

References

- 1. Mechanism of Selective VEGF-A Binding by Neuropilin-1 Reveals a Basis for Specific Ligand Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a peptide blocking vascular endothelial growth factor (VEGF)-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

ATWLPPR Peptide Binding to Neuropilin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the ATWLPPR peptide to neuropilin-1 (NRP-1). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development who are interested in the therapeutic potential of targeting the ATWLPPR-NRP-1 interaction.

Quantitative Binding Affinity Data

The ATWLPPR peptide has been identified as a specific ligand for neuropilin-1, exhibiting a competitive binding mechanism against vascular endothelial growth factor-A (VEGF-A). The binding affinity has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric. The following table summarizes the available quantitative data for the binding of ATWLPPR and its derivatives to NRP-1.

| Peptide Sequence | Assay Type | IC50 (µM) | Cell Line/System | Reference |

| ATWLPPR | Competitive Binding Assay | 19 | Recombinant NRP-1 | [1] |

| TPC-Ahx-ATWLPPR | Competitive Binding Assay | 171 | Recombinant NRP-1 | [1] |

| ATWLPPR | Competitive Binding Assay | 60-84 | Not Specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of the ATWLPPR peptide to NRP-1.

Competitive ELISA for ATWLPPR and VEGF-A165 Binding to Neuropilin-1

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the ability of the ATWLPPR peptide to inhibit the binding of VEGF-A165 to NRP-1.

Materials:

-

Recombinant human Neuropilin-1/CD304 Fc Chimera Protein

-

Recombinant human VEGF-A165

-

Biotinylated anti-human VEGF-A antibody

-

ATWLPPR peptide

-

High-binding 96-well microplates

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (PBS with 1% BSA)

-

Assay Buffer (PBS with 0.1% BSA)

-

Streptavidin-HRP

-

TMB Substrate Solution

-

Stop Solution (2N H2SO4)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human NRP-1 (2 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Competition: Prepare a series of dilutions of the ATWLPPR peptide in Assay Buffer. In separate tubes, mix the ATWLPPR dilutions with a constant concentration of biotinylated VEGF-A165 (e.g., 50 ng/mL). Add 100 µL of these mixtures to the NRP-1 coated wells. For control wells, add only biotinylated VEGF-A165. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each concentration of ATWLPPR and determine the IC50 value.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (MTT Assay)

This protocol measures the effect of the ATWLPPR peptide on the proliferation of HUVECs, which is often stimulated by VEGF-A.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF-A165

-

ATWLPPR peptide

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 containing 2% FBS and allow them to attach overnight.

-

Starvation: Replace the medium with 100 µL of serum-free EGM-2 and incubate for 4-6 hours.

-

Treatment: Prepare different concentrations of ATWLPPR peptide in serum-free EGM-2. Pre-incubate the cells with the ATWLPPR peptide for 1 hour.

-

Stimulation: Add VEGF-A165 to a final concentration of 20 ng/mL to the wells (except for the negative control).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of ATWLPPR.

Signaling Pathways and Experimental Workflows

The interaction of ATWLPPR with NRP-1 primarily affects the signaling cascade initiated by VEGF-A. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this interaction.

The diagram above illustrates how VEGF-A165 binds to both NRP-1 and VEGFR2, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, migration, and survival. The ATWLPPR peptide competitively inhibits the binding of VEGF-A165 to NRP-1, thereby attenuating these downstream signals.

This workflow outlines the typical experimental progression for characterizing the ATWLPPR peptide. It begins with peptide synthesis, followed by in vitro binding and functional assays to determine its inhibitory potency. Promising candidates are then advanced to in vivo models to assess their therapeutic potential.

Neuropilin-1 is also known to be involved in signaling pathways other than that of VEGF-A. For instance, it can act as a co-receptor for Transforming Growth Factor-beta (TGF-β), modulating its signaling in different cellular contexts.

In the context of TGF-β signaling, NRP-1 can interact with the TGF-β receptor complex, potentially enhancing downstream signaling through the SMAD pathway. This can lead to various cellular responses, including epithelial-mesenchymal transition (EMT) and cell invasion, which are critical in cancer progression. The role of ATWLPPR in modulating this specific interaction is an area of ongoing research.

References

ATWLPPR Peptide TFA Salt: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Promising Neuropilin-1 Antagonist

Introduction: The heptapeptide ATWLPPR, frequently supplied as a trifluoroacetic acid (TFA) salt, has emerged as a significant tool in angiogenesis research and as a potential therapeutic agent.[1][2] Identified through phage display library screening, this peptide demonstrates notable anti-angiogenic and anti-tumor properties by selectively targeting Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor (VEGF).[1][2] This technical guide provides a comprehensive overview of the core properties and characteristics of ATWLPPR peptide TFA salt, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characteristics

The ATWLPPR peptide, with the amino acid sequence Ala-Thr-Trp-Leu-Pro-Pro-Arg, is commonly synthesized and purified as a TFA salt. The trifluoroacetate counterion aids in the peptide's purification, stability, and solubility.[1]

Table 1: Physicochemical Properties of this compound Salt

| Property | Value | Source |

| Molecular Formula | C42H62F3N11O11 | PubChem |

| Molecular Weight | 954.0 g/mol | |

| Sequence | H-Ala-Thr-Trp-Leu-Pro-Pro-Arg-OH | |

| Appearance | White to off-white powder | --- |

| Solubility | Soluble in water (≥ 50 mg/mL) | |

| Stability | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Solutions should be prepared fresh. |

Note: Some properties are typical for synthetic peptides and may vary slightly between batches.

Mechanism of Action: Targeting the VEGF/NRP-1 Axis

ATWLPPR exerts its biological effects by primarily targeting Neuropilin-1 (NRP-1), a transmembrane co-receptor crucial for developmental and pathological angiogenesis. NRP-1 enhances the binding of VEGF-A165 to its primary receptor, VEGFR2, thereby amplifying downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

The ATWLPPR peptide competitively inhibits the binding of VEGF-A165 to NRP-1. This inhibitory action disrupts the formation of the VEGF-A165/NRP-1/VEGFR2 ternary complex, leading to a downregulation of VEGF-mediated signaling. The C-terminal LPPR sequence, and particularly the final arginine residue, have been identified as critical for this binding and inhibitory activity.

Caption: ATWLPPR inhibits VEGF-A165 binding to NRP-1.

In Vitro Efficacy

The inhibitory effect of ATWLPPR on the VEGF-NRP-1 interaction has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in disrupting this key angiogenic signaling event.

Table 2: In Vitro Inhibitory Activity of ATWLPPR Peptide

| Assay | System | IC50 Value (µM) | Reference |

| VEGF165 binding to NRP-1 | Recombinant chimeric protein | 19 | |

| VEGF165 binding to NRP-1 | --- | 60-84 | |

| VEGF165 binding to NRP-1 | --- | 82% inhibition at 100 µM |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor and anti-angiogenic efficacy of ATWLPPR in various pathological conditions.

Table 3: In Vivo Efficacy of ATWLPPR Peptide

| Model | Treatment Regimen | Key Findings | Reference |

| Breast Cancer (MDA-MB-231 xenografts in nude mice) | --- | Decreased tumor angiogenesis and growth. | |

| Diabetic Retinopathy (STZ-induced diabetic mice) | 400 µg/kg, s.c. daily | Preserved vascular integrity, decreased oxidative stress, and reduced expression of inflammation-associated proteins (GFAP, VEGF, ICAM-1). | |

| Pulmonary Fibrosis (Bleomycin-induced in Swiss Albino mice) | 1 mg/kg, s.c. | Significantly reduced lung weight, inflammatory cell infiltration, IL-6 levels, and collagen deposition. Attenuated the TGF-β/Smad signaling pathway. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of ATWLPPR

The following is a representative protocol for the manual Fmoc-based solid-phase synthesis of the ATWLPPR peptide.

Caption: Fmoc-SPPS workflow for ATWLPPR synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH, 3 equivalents) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Pro, Pro, Leu, Trp(Boc), Thr(tBu), Ala).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Final Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound salt as a white powder.

VEGF-NRP-1 Competitive Binding Assay (ELISA)

This protocol describes a representative enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of ATWLPPR on the binding of VEGF-A165 to NRP-1.

Caption: ELISA workflow for VEGF-NRP-1 binding inhibition.

Materials:

-

96-well ELISA plates

-

Recombinant human NRP-1

-

Biotinylated recombinant human VEGF-A165

-

This compound salt (in various concentrations)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBST)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant NRP-1 overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Incubation:

-

Prepare serial dilutions of the ATWLPPR peptide.

-

Add the ATWLPPR dilutions to the wells, followed by a constant concentration of biotinylated VEGF-A165.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing: Wash the plate thoroughly with wash buffer.

-

Enzyme Conjugate: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate thoroughly with wash buffer.

-

Substrate Development: Add TMB substrate solution and incubate in the dark until a color develops.

-

Stopping Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value can be calculated from the resulting dose-response curve.

Conclusion

The this compound salt is a well-characterized and potent inhibitor of the VEGF-A165/NRP-1 interaction. Its demonstrated efficacy in vitro and in various in vivo models of angiogenesis-dependent diseases, such as cancer and diabetic retinopathy, underscores its potential as a therapeutic lead and a valuable research tool. This guide provides a foundational understanding of its properties, mechanism of action, and relevant experimental methodologies to aid researchers and drug developers in their exploration of this promising peptide. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.

References

The Hidden Variable: A Technical Guide to the Biological Effects of Trifluoroacetic Acid on Peptide Activity

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical examination of the biological effects of trifluoroacetic acid (TFA), a common yet often overlooked variable in peptide research. Sourced from the routine use of TFA in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), residual TFA can significantly impact experimental outcomes, leading to artifactual results, reduced peptide activity, and poor reproducibility. This guide details the mechanisms of TFA interference, presents quantitative data on its effects, outlines protocols for its removal and quantification, and provides visual workflows to ensure the integrity of future research.

Introduction: The Pervasiveness of a Problematic Counterion

Trifluoroacetic acid (TFA) is a strong acid integral to modern peptide chemistry. It is the standard reagent for cleaving synthesized peptides from solid-phase resins and a crucial ion-pairing agent for achieving high-resolution purification in RP-HPLC.[1][2] Consequently, commercially available synthetic peptides are most often supplied as TFA salts, where the trifluoroacetate anion (CF₃COO⁻) acts as a counterion to positively charged amino groups on the peptide.[2][3]

While lyophilization can remove unbound, volatile TFA, the salt form remains ionically bound to the peptide.[3] The concentration of this residual TFA can be substantial, often ranging from 10% to 45% of the total peptide weight, and varies significantly between batches. This hidden variable can profoundly alter a peptide's physicochemical properties and directly interfere with biological assays, making it a critical factor to control in research and drug development.

Mechanisms of TFA-Induced Bioactivity Alteration

The strong acidity (pKa ≈ 0.23), ion-pairing strength, and chaotropic nature of TFA are the primary drivers of its interference in biological systems. Its effects can be categorized into three main areas: direct cellular effects, modulation of peptide structure and function, and assay-specific interference.

-

Direct Cellular Effects: TFA itself can be cytotoxic, even at nanomolar concentrations. It has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, which can lead to a misinterpretation of a peptide's intrinsic activity. In some cases, it can also stimulate cell growth, further confounding results.

-

Alteration of Peptide Structure: TFA counterions bind to the free amino termini and the side chains of positively charged residues like lysine, arginine, and histidine. This interaction can alter the peptide's secondary structure, sometimes increasing helical content or promoting aggregation. Such conformational changes can directly impact the peptide's ability to bind to its biological target.

-

Assay-Specific Interference: The acidity of TFA can alter the pH of an assay buffer, potentially moving it out of the optimal range for enzymatic activity. Furthermore, its strong absorbance at ~1673 cm⁻¹ can interfere with structural analysis by infrared spectroscopy, as it overlaps with the peptide's amide I band.

Quantitative Impact of TFA on Peptide Activity

The presence of TFA as a counterion can lead to significant, quantifiable differences in measured biological activity when compared to other salt forms like hydrochloride (HCl) or acetate.

Effects on Antimicrobial Activity and Cytotoxicity

A study by Kamysz et al. provides a clear quantitative comparison of the bioactivity of five different antimicrobial peptides (AMPs) when prepared as trifluoroacetate, acetate, and chloride salts. The data reveals that the choice of counterion can dramatically alter both the antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) and the toxicity towards human cells (IC₅₀).

| Peptide | Counterion | Mean MIC (µM) vs. S. aureus | IC₅₀ (µM) vs. HaCaT Cells | Selectivity Index (IC₅₀/MIC) |

|---|---|---|---|---|

| CAMEL | TFA⁻ | ≤ 3.5 | 3.32 | ≥ 0.95 |

| Acetate⁻ | ≤ 2.8 | 2.72 | ≥ 0.97 | |

| Chloride⁻ | ≤ 2.0 | 2.49 | ≥ 1.25 | |

| Citropin 1.1 | TFA⁻ | 13.0 | 3.02 | 0.23 |

| Acetate⁻ | 10.0 | 4.37 | 0.44 | |

| Chloride⁻ | 10.0 | 4.12 | 0.41 | |

| Pexiganan | TFA⁻ | 8.4 | 1.05 | 0.13 |

| Acetate⁻ | 7.1 | 10.60 | 1.49 | |

| Chloride⁻ | 7.4 | 0.14 | 0.02 |

Summary of Observed Effects in Various Biological Assays

While specific comparative data across all assay types is not always published, the literature consistently reports the confounding effects of TFA. The following table summarizes these observations.

| Assay Type | Observed Effect of TFA Counterion | Potential Impact on Results | References |

|---|---|---|---|

| Cell Proliferation Assays | Inhibition of cell growth (e.g., osteoblasts) at concentrations as low as 10 nM. TFA salts of peptides (e.g., amylin) show consistently lower proliferative effects than HCl salts. | Underestimation of peptide's proliferative effect; false attribution of anti-proliferative properties. | |

| Enzyme Inhibition Assays | Can alter assay pH outside of the optimal range for enzyme activity. May compete with phosphate groups in active sites. | False negatives or inaccurate determination of inhibitory constants (Kᵢ, IC₅₀). | |

| GPCR Binding/Activation Assays | Can act as an allosteric modulator (e.g., on glycine receptors). Peptide conformational changes may reduce binding affinity. | Altered receptor-ligand binding affinity (Kₐ, Kₑ) and functional potency (EC₅₀, IC₅₀). Unpredictable agonistic or antagonistic effects. | |

| Peptide Aggregation Studies | Can affect the kinetics of fibril formation and induce aggregation in certain peptides (e.g., melittin). | Misleading results in studies of neurodegenerative diseases or peptide formulation stability. |

Experimental Protocols for Mitigation and Analysis

To ensure data integrity, residual TFA must be managed. This involves two key processes: removing the TFA counterion through salt exchange and quantifying any remaining TFA to confirm its removal.

Protocol for TFA Removal via HCl Exchange

The most common method for removing TFA is to exchange it with a more biologically benign counterion, such as chloride from hydrochloric acid (HCl). This is achieved through repeated lyophilization cycles.

Methodology:

-

Dissolution: Dissolve the peptide-TFA salt in deionized water at a concentration of approximately 1 mg/mL.

-

Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An insufficient concentration may result in an incomplete exchange, while an excessive concentration could risk peptide modification.

-

Equilibration: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.

-

Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed. The peptide is now predominantly in the hydrochloride salt form.

-

Repetition: To ensure complete removal, re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution and repeat the freezing and lyophilization steps. This cycle should be repeated at least two to three times.

-

Final Preparation: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired assay buffer.

Protocol for Quantification of Residual TFA by Ion Chromatography (IC)

Verifying the successful removal of TFA requires a sensitive analytical method. Ion chromatography is a robust and widely used technique for this purpose.

Methodology:

-

System Preparation: Use an ion chromatography system equipped with an anion-exchange column (e.g., Dionex IonPac™ AS14 or AS18), a suppressed conductivity detector, and an eluent generator.

-

Eluent: Prepare an isocratic mobile phase, such as 3.5 mM sodium carbonate / 1.0 mM sodium bicarbonate in deionized water.

-

Standard Preparation:

-

Prepare a stock solution of trifluoroacetate (e.g., 10 mg/mL sodium trifluoroacetate in water).

-

Create a series of calibration standards by diluting the stock solution in the mobile phase to cover the expected concentration range (e.g., 0.5 µg/mL to 500 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the final peptide-HCl salt product in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Chromatographic Analysis:

-

Inject a fixed volume (e.g., 10-25 µL) of each standard and the sample onto the IC system.

-

Generate a calibration curve by plotting the peak area of the trifluoroacetate standard against its concentration.

-

Determine the concentration of TFA in the peptide sample by comparing its peak area to the calibration curve. The amount of residual TFA is typically reported as a weight percentage of the total peptide mass. Levels below 1% are often considered acceptable for biological assays.

-

Visualizing Workflows and Pathways

Experimental Workflow: From Synthesis to Assay

The following diagram illustrates the critical path from peptide synthesis to a reliable biological assay, highlighting the necessary steps for TFA management.

Logical Flow: How TFA Causes Assay Artifacts

This diagram outlines the cause-and-effect cascade initiated by the presence of residual TFA.

Signaling Pathway: Peptide-GPCR Activation

Residual TFA can interfere with peptide-receptor interactions. The following diagram shows a simplified, canonical signaling pathway for a peptide agonist activating a Gαq-coupled G protein-coupled receptor (GPCR), a common target for therapeutic peptides. TFA interference can occur at the initial ligand-binding step.

Conclusion and Best Practices

For researchers, scientists, and drug development professionals, the adoption of stringent quality control measures is paramount. The following best practices are recommended:

-

Question the Salt Form: Always be aware of the counterion present in your peptide sample. For any biologically sensitive application, assume the default TFA salt is unacceptable.

-

Mandate Counterion Exchange: For all in vivo studies, cell-based assays, and sensitive biochemical assays (e.g., enzyme kinetics, receptor binding), insist on peptides where TFA has been exchanged for a more biologically compatible salt, such as acetate or hydrochloride.

-

Require Quantification: Request analytical data (e.g., from Ion Chromatography or NMR) from your peptide supplier confirming that the residual TFA content is below 1%.

-

Control for Artifacts: If using a TFA salt is unavoidable, include a "TFA only" control in your experiments at a concentration equivalent to that present in your peptide stock to assess the direct effects of the counterion.

By acknowledging and addressing the impact of TFA, the scientific community can enhance the reliability and accuracy of peptide research, accelerating the path from discovery to therapeutic application.

References

The Heptapeptide ATWLPPR: A Technical Guide to its Function as a Neuropilin-1 Antagonist in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions, most notably in tumor growth and metastasis. A key signaling pathway governing this process involves Vascular Endothelial Growth Factor (VEGF) and its receptors. While initially investigated for its potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the heptapeptide ATWLPPR has been definitively identified as a selective antagonist of Neuropilin-1 (NRP-1). NRP-1 acts as a crucial co-receptor for the VEGF-A165 isoform, significantly enhancing its binding to VEGFR-2 and amplifying downstream pro-angiogenic signals. By selectively binding to NRP-1, ATWLPPR competitively inhibits the VEGF-A165/NRP-1 interaction, thereby attenuating the full activation of the VEGFR-2 pathway. This technical guide provides an in-depth review of the mechanism of action of ATWLPPR, a compilation of its known biochemical and cellular activities, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Correcting the Target - ATWLPPR as a Neuropilin-1 Antagonist

The Vascular Endothelial Growth Factor (VEGF) family and its receptors are principal regulators of angiogenesis. The isoform VEGF-A165 is a potent pro-angiogenic factor that signals primarily through VEGFR-2 (also known as KDR/Flk-1). The bioactivity of VEGF-A165 is significantly potentiated by its interaction with the co-receptor Neuropilin-1 (NRP-1).[1] The formation of a ternary complex between VEGF-A165, NRP-1, and VEGFR-2 is essential for maximal downstream signaling, leading to endothelial cell proliferation, migration, and survival.

The heptapeptide ATWLPPR was identified through phage display library screening.[2] While early investigations explored its role in the VEGF-receptor system, subsequent detailed studies have clarified its precise target. It is now understood that ATWLPPR does not bind directly to VEGFR-2. Instead, it functions as a selective antagonist by binding exclusively to Neuropilin-1.[3] This binding competitively blocks the interaction of VEGF-A165 with NRP-1, thereby disrupting the formation of the ternary signaling complex and functionally antagonizing the potent pro-angiogenic effects of VEGF-A165.[2][4] In vivo studies have confirmed that this antagonism translates into decreased breast cancer angiogenesis and tumor growth.

This guide will focus on the established mechanism of ATWLPPR as an NRP-1 antagonist and its subsequent effects on the VEGF signaling cascade.

Mechanism of Action

ATWLPPR exerts its anti-angiogenic effects by physically obstructing the binding site on NRP-1 that is normally occupied by the C-terminal domain of VEGF-A165. This inhibition prevents the NRP-1-mediated enhancement of VEGFR-2 signaling.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the ATWLPPR peptide.

Table 1: In Vitro Binding Affinity and Activity

| Parameter | Description | Value | Target Cells / Protein | Reference |

| IC50 | Inhibition of VEGF-A165 binding to NRP-1 | 19 µM | Recombinant NRP-1 | |

| IC50 | Inhibition of VEGF-A165 binding to NRP-1 | 60-84 µM | Recombinant NRP-1 | |

| IC50 | Inhibition of VEGF-A165 binding to NRP-1 | 80 µM | Recombinant NRP-1 | |

| Activity | Inhibition of HUVEC Proliferation | Effective | HUVECs | |

| Activity | Inhibition of Tubular Formation | Effective | HUVECs on Matrigel |

Note: Specific IC50 values for HUVEC proliferation inhibition were not available in the reviewed literature, though the inhibitory effect is documented.

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Nude Mice | MDA-MB-231 (Breast Cancer) | Systemic administration of ATWLPPR | - Inhibited tumor growth- Reduced blood vessel density- Reduced endothelial cell area | |

| Nude Mice | U87 (Glioma) | Systemic administration of TPC-Ahx-ATWLPPR (conjugate) | - Rapid tumor accumulation- Rapid blood clearance |

Note: Specific quantitative values for tumor growth inhibition percentage or microvessel density reduction were not detailed in the reviewed literature abstracts.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of ATWLPPR.

Competitive NRP-1 Binding Assay (Solid-Phase ELISA)

This assay quantifies the ability of ATWLPPR to compete with VEGF-A165 for binding to immobilized NRP-1.

Materials:

-

96-well high-binding microplates

-

Recombinant human NRP-1 protein

-

Recombinant human VEGF-A165

-

Biotinylated-VEGF-A165 (bt-VEGF-A165)

-

ATWLPPR peptide standards

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., 0.05% Tween-20 in PBS)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader (450 nm)

Procedure:

-

Coating: Coat wells of a 96-well plate with 100 µL of recombinant NRP-1 (e.g., 1-2 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing: Wash plates three times with 200 µL/well of Wash Buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Competition:

-

Prepare serial dilutions of ATWLPPR peptide in Blocking Buffer.

-

Add 50 µL of each ATWLPPR dilution to the appropriate wells.

-

Add 50 µL of a constant concentration of bt-VEGF-A165 (predetermined to be in the linear range of the binding curve, e.g., 0.1 nM) to all wells (except blanks).

-

For controls, add 50 µL of Blocking Buffer instead of ATWLPPR (maximum binding) or a large excess of unlabeled VEGF-A165 (non-specific binding).

-

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Washing: Repeat the wash step five times.

-

Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step five times.

-

Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm. The IC50 value is calculated by plotting the percent inhibition versus the log concentration of ATWLPPR.

HUVEC Proliferation Assay (MTT Assay)

This assay measures the ability of ATWLPPR to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF-A165.

Materials:

-

HUVECs

-

Endothelial Growth Medium (EGM-2)

-

Endothelial Basal Medium (EBM-2) with low serum (e.g., 0.5-1% FBS)

-

Recombinant human VEGF-A165

-

ATWLPPR peptide

-

96-well tissue culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2 and allow them to attach overnight.

-

Starvation: Replace the medium with 100 µL of low-serum EBM-2 and incubate for 4-6 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of ATWLPPR in low-serum EBM-2.

-

Prepare a solution of VEGF-A165 (e.g., 20-50 ng/mL) in low-serum EBM-2.

-

Aspirate the starvation medium. Add 100 µL of the appropriate treatment solution to each well:

-

Control: Low-serum medium only.

-

VEGF Stimulation: Medium with VEGF-A165.

-

Inhibition: Medium with VEGF-A165 and varying concentrations of ATWLPPR.

-

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the VEGF-stimulated control.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of ATWLPPR on the formation of new blood vessels.

Materials:

-

Growth factor-reduced Matrigel

-

Recombinant human VEGF-A165 or bFGF

-

ATWLPPR peptide

-

Immunodeficient mice (e.g., Nude or SCID)

-

Heparin (optional, to prevent clotting)

-

Drabkin's reagent for hemoglobin quantification or materials for IHC (e.g., anti-CD31 antibody)

-

Ice-cold syringes

Procedure:

-

Preparation: Thaw Matrigel on ice at 4°C. Once liquid, mix Matrigel with the pro-angiogenic factor (e.g., VEGF at 150 ng/mL) and the test compound (ATWLPPR at desired concentrations) or vehicle control. Keep the mixture on ice at all times.

-

Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the ventral flank of the mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

-

Incubation: House the mice for 7-14 days to allow for vascularization of the plug.

-

Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.

-

Quantification:

-

Hemoglobin Content: Homogenize the plugs, centrifuge to pellet debris, and measure the hemoglobin content of the supernatant using Drabkin's reagent and a spectrophotometer at 540 nm. This serves as an index of blood vessel formation.

-

Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker like anti-CD31 to visualize blood vessels. Quantify angiogenesis by measuring microvessel density (MVD) using image analysis software.

-

In Vivo Tumor Xenograft Model

This model assesses the efficacy of ATWLPPR in inhibiting the growth of a human tumor in an immunodeficient mouse.

Materials:

-

MDA-MB-231 human breast cancer cells

-

Immunodeficient mice (e.g., female athymic nude mice)

-

Matrigel (for orthotopic injection)

-

ATWLPPR peptide solution for injection (e.g., in saline)

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Cell Implantation (Orthotopic):

-

Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 107 cells/mL.

-

Anesthetize a female nude mouse. Inject 50-100 µL of the cell suspension into the mammary fat pad.

-

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume (V) using calipers with the formula: V = (length x width²) / 2.

-

Treatment: Randomize mice into treatment and control groups. Administer ATWLPPR (e.g., daily subcutaneous or intraperitoneal injection) or vehicle control.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 3-4 weeks).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Tumor Growth Inhibition (TGI): Calculate TGI based on the difference in final tumor volumes between treated and control groups.

-

Histology: Analyze tumor sections via IHC for microvessel density (CD31 staining) and proliferation markers (e.g., Ki-67) to assess the anti-angiogenic and anti-proliferative effects of the treatment.

-

Conclusion

The heptapeptide ATWLPPR is a valuable research tool for studying the role of the Neuropilin-1 co-receptor in VEGF-A165-mediated angiogenesis. Its mechanism as a selective NRP-1 antagonist, rather than a direct VEGFR-2 inhibitor, is well-established. By competitively blocking VEGF-A165 binding to NRP-1, ATWLPPR effectively downregulates the full angiogenic signaling cascade, leading to the inhibition of endothelial cell proliferation in vitro and the suppression of tumor growth and vascularization in vivo. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of ATWLPPR and other NRP-1-targeting agents in oncology and other angiogenesis-dependent diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ATWLPPR Peptide TFA in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction